molecular formula C11H20FNO3 B2464245 Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 2102412-17-7

Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B2464245
CAS No.: 2102412-17-7
M. Wt: 233.283
InChI Key: QBQOPNYILDXCBJ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxymethyl group attached to a piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde as the source of the hydroxymethyl group.

    Protection with Tert-butyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butyl group, typically using tert-butyl chloroformate (Boc-Cl) under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.

    Reduction: The fluorine atom can be reduced under specific conditions to form a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding hydrogenated product.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
  • Tert-butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to the specific positioning of the fluorine atom and hydroxymethyl group on the piperidine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQOPNYILDXCBJ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@](C1)(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.